molecular formula C15H12BrNO3 B5521510 Methyl 2-(2-bromobenzamido)benzoate

Methyl 2-(2-bromobenzamido)benzoate

Cat. No.: B5521510
M. Wt: 334.16 g/mol
InChI Key: OXOMRPXJMWUKMP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom and an amide group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromobenzamido)benzoate typically involves the reaction of 2-bromobenzoic acid with methyl anthranilate. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Amides or thioethers.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Methyl 2-(2-bromobenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromobenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromobenzoate
  • Methyl 2-(2-bromobutanamido)benzoate
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 2-(2-bromobenzamido)benzoate is unique due to the presence of both a bromine atom and an amide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOMRPXJMWUKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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